1-ethyl-1H-indol-6-amine
Overview
Description
1-Ethyl-1H-indol-6-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties . The structure of this compound consists of an indole ring with an ethyl group at the nitrogen atom and an amine group at the 6th position.
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available starting materials such as aniline derivatives. The process includes steps like nitration, reduction, and cyclization to form the indole ring, followed by functional group modifications to introduce the ethyl and amine groups .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the 3rd position of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or sulfonylated indole derivatives.
Mechanism of Action
Target of Action
1-Ethyl-1H-indol-6-amine, like other indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives have been found in many important synthetic drug molecules, suggesting a broad range of potential targets .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions and resulting changes caused by this compound would depend on its specific target(s).
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants , indicating that indole derivatives can be involved in amino acid metabolism.
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects . For instance, certain indole derivatives have been reported to show inhibitory activity against influenza A , indicating potential antiviral effects at the molecular and cellular level.
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more
Biochemical Analysis
Biochemical Properties
1-Ethyl-1H-indol-6-amine plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic pathways of other compounds. Additionally, this compound has been found to bind to certain receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, altering their conformation and activity. For instance, its interaction with cytochrome P450 enzymes can lead to either competitive or non-competitive inhibition, affecting the metabolism of other substrates. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Scientific Research Applications
1-Ethyl-1H-indol-6-amine has various applications in scientific research:
Comparison with Similar Compounds
1-Methyl-1H-indol-6-amine: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-1H-indol-3-amine: Similar structure but with the amine group at the 3rd position.
1-Propyl-1H-indol-6-amine: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-1H-indol-6-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the nitrogen atom and the amine group at the 6th position can lead to distinct interactions with molecular targets compared to other indole derivatives .
Properties
IUPAC Name |
1-ethylindol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-12-6-5-8-3-4-9(11)7-10(8)12/h3-7H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHUYIXJXAQMAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681836-77-1 | |
Record name | 1-ethyl-1H-indol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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